molecular formula C16H13N5O2S2 B2558217 2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole CAS No. 328017-26-1

2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole

Cat. No.: B2558217
CAS No.: 328017-26-1
M. Wt: 371.43
InChI Key: LIPFQVBBOIMADQ-UHFFFAOYSA-N
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Description

2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted at position 5 with a nitro group and at position 2 with a thioether-linked 5,7-dimethylimidazo[1,2-a]pyrimidine moiety. This structure combines electron-deficient (nitro) and electron-rich (imidazopyrimidine) components, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c1-9-5-10(2)20-7-11(18-15(20)17-9)8-24-16-19-13-6-12(21(22)23)3-4-14(13)25-16/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPFQVBBOIMADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a unique combination of imidazo[1,2-a]pyrimidine and benzo[d]thiazole moieties, which contribute to its diverse biological activities. The molecular formula is C12H13N5O2SC_{12}H_{13}N_5O_2S with a molecular weight of approximately 265.33 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Imidazo[1,2-a]pyrimidine Core : This is achieved through cyclization reactions under acidic conditions.
  • Introduction of the Thioether Linkage : Utilizing thiol reagents to form the thioether bond.
  • Nitro Group Substitution : The final step involves the introduction of a nitro group to the benzo[d]thiazole ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µM
Escherichia coli126 µg/mL
Pseudomonas aeruginosa120 µg/mL
Candida albicansBIC50 values ranging from 17 to 40 µg/mL

These results suggest that the compound could be effective in treating infections caused by both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7). The cytotoxicity evaluation revealed IC50 values indicating significant potential for further development as anticancer agents.

Cell LineIC50 (µM)
MCF-714.3
HepG218.6

These findings underscore the importance of exploring these compounds in cancer therapy contexts .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
  • Biofilm Disruption : Certain derivatives have shown efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Case Studies

A notable study evaluated the efficacy of a derivative similar to this compound in a Galleria mellonella model. Results indicated a promising safety profile alongside effective anti-infective properties against biofilm-associated infections, suggesting potential for clinical applications .

Scientific Research Applications

Biological Activities

Numerous studies have indicated that compounds similar to 2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole exhibit a range of biological activities:

Antimicrobial Activity

Research has shown that imidazo[1,2-a]pyrimidine derivatives possess significant antibacterial properties. For instance:

  • A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial activity against various gram-positive and gram-negative bacteria. Some compounds displayed potent activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiazole derivatives are noted for their anticancer properties. The incorporation of the thiazole moiety into the structure of this compound may enhance its efficacy against cancer cells. Studies have reported that related compounds induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

Compounds containing thiazole rings have been investigated for their anti-inflammatory effects. This could be relevant for developing therapeutic agents targeting inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Mahendrasinh et al., 2013 Synthesized novel thiadiazole derivatives showing moderate antibacterial and antifungal activities.
J.-S. Kim et al., 2020 Investigated thiazole derivatives for their antimicrobial properties; found significant activity against various pathogens.
T.-Y. Lee et al., 1992 Reported synthesis of imidazo[1,2-a]pyrimidine derivatives with potent antimicrobial activity against multiple bacterial strains.

Chemical Reactions Analysis

Core Thiazole Ring Formation

The benzo[d]thiazole scaffold is typically synthesized via Hantzsch-type reactions or copper-catalyzed condensations . For example:

  • Hantzsch synthesis : Combines α-haloketones with thioamides to form thiazoles .

  • Copper-catalyzed [3+1+1] condensation : Oximes, anhydrides, and potassium thiocyanate (KSCN) yield thiazoles under mild conditions .

Key Reaction Example

text
N,N-diformylaminomethyl aryl ketones + P2S5 + Et3N → 5-arylthiazole

This method provides good yields and functional group tolerance .

Nitration of Benzo[d]thiazole

The nitro group at position 5 is introduced via electrophilic nitration . Nitration typically occurs at positions activated by electron-donating groups, but in benzo[d]thiazole, the sulfur atom directs nitration to the para position relative to the heterocycle .

Reaction Conditions

  • Reagents : Concentrated HNO3 with H2SO4 (acid catalyst).

  • Selectivity : The nitro group is introduced at position 5 based on directing effects .

Formation of the 2-Thio Substituent

The thioether linkage at position 2 likely involves nucleophilic substitution or coupling reactions :

  • Thioether formation : A bromide at position 2 may react with a thiolate (e.g., from the imidazo[1,2-a]pyrimidin-2-yl moiety) to form the thioether bond.

  • Cross-coupling : Metal-free methods (e.g., TfOH-catalyzed couplings) could be employed for thioether formation .

Example from Literature

text
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one + thiourea → 2-aminothiazole derivatives

Such reactions involve dehydrative cyclization to form fused heterocycles .

Key Reaction

text
Propargyl bromide + thiourea → 2-aminothiazole + thiopyrimidinone

Microwave irradiation enables rapid cyclization .

Coupling of the Two Moieties

The final step involves coupling the thiazole core with the imidazo[1,2-a]pyrimidin-2-yl methyl group :

  • Alkylation : A methyl group on the imidazo ring reacts with the thiazole’s thioether site.

  • Functional group compatibility : The nitro group’s stability under coupling conditions (e.g., mild bases or acids) is critical .

Example Mechanism

  • Thioether formation : The thiazole’s position 2 bromide reacts with a thiolate from the imidazo ring.

  • Deprotonation/alkylation : Base-mediated deprotonation facilitates nucleophilic attack .

Structural Verification and Functional Group Tolerance

  • Spectroscopic analysis : IR and NMR confirm the presence of nitro (strong C=O and C=N signals) and thioether bonds (distinct S–C stretching).

  • Functional group tolerance : Copper-catalyzed methods and microwave reactions demonstrate compatibility with sensitive groups .

Data Table: Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Hantzsch thiazole synthesis α-Haloketone + thioamideReflux with baseHighBroad substrate scopeRequires α-haloketones
Cu-catalyzed [3+1+1] Oxime, anhydride, KSCNMild, O2 as oxidantExcellentMild conditions, good toleranceRequires copper catalysts
Microwave-assisted domino Propargyl bromide + thioureaMicrowave irradiationHighRapid reaction timeLimited to microwave-compatible solvents
TfOH-catalyzed coupling α-Diazoketones + thioureaMetal-free, room temperatureGoodHigh functional group toleranceRequires TfOH catalyst

Research Findings

  • Antimicrobial Activity : Thiazole derivatives with nitro groups often exhibit potent antimicrobial effects, though specific data for this compound are not yet reported .

  • Functional Group Interactions : The nitro group’s electron-withdrawing nature may influence the reactivity of the thiazole ring during coupling reactions .

  • Biological Potential : Imidazo[1,2-a]pyrimidin-2-yl moieties are associated with anticonvulsant and anticancer properties, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

2.1.1. 2-((Difluoromethyl)thio)-5-nitrobenzo[d]thiazole (4d)
  • Structure : Features a difluoromethylthio group at position 2 and a nitro group at position 5 of benzo[d]thiazole.
  • Properties : Melting point = 79–80°C; synthesized via nucleophilic substitution with a 43% yield.
2.1.2. 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole
  • Structure : Replaces the dimethylimidazopyrimidine with a bromo-methylimidazopyridine group.
  • Application : Used in anticancer research due to its halogenated heterocycle .
2.1.3. 2-[3-Ethoxy-5-dihydro-6H-7-oxo-[1,3]thiazolo[3,4-b]pyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (13)
  • Structure : Contains a fused thiazolo-pyrimidine-pyrazole system instead of imidazopyrimidine.
  • Properties : Higher melting point (181°C) due to increased rigidity; synthesized in 72% yield via cyclization .

Functional Group Comparisons

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (¹H-NMR/IR) Reference
Target Compound 5-Nitro, 2-(dimethylimidazopyrimidine-thio) N/A N/A Expected NH/NO₂ stretches in IR; aromatic δ 7–8 ppm -
2-((Difluoromethyl)thio)-5-nitrobenzo[d]thiazole (4d) 5-Nitro, 2-(difluoromethylthio) 79–80 20 δ 7.15–7.62 (m, Ar–H); IR 2223 cm⁻¹ (CN)
Compound 13 () Fused thiazolo-pyrimidine-pyrazole 181 72 δ 10.12 (NH); IR 1692 cm⁻¹ (C=O)
2-(5,7-Dimethyltriazolo[1,5-a]pyrimidine-thiomethyl)-5-alkylthio-oxadiazole Triazolo-pyrimidine, oxadiazole N/A ~50–60 δ 3.41 (q, CH₂); IR 1680 cm⁻¹ (C=O)

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, given its structural complexity?

The synthesis of heterocyclic compounds like this thiazole derivative requires careful control of reaction conditions. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) are often used to stabilize intermediates, as seen in thiadiazole syntheses .
  • Catalyst choice : Triethylamine is critical for deprotonation in nucleophilic substitution reactions involving thiol groups .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or crystallization from ethanol/DMF mixtures is recommended to isolate pure products .
    Reference analogous protocols for imidazo[1,2-a]pyrimidine derivatives, where substituents like nitro groups require inert atmospheres to prevent side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • NMR spectroscopy : Compare chemical shifts of aromatic protons (δ 7.5–8.5 ppm for nitrobenzo[d]thiazole) and methyl groups (δ 2.0–2.5 ppm) with computational predictions .
  • Mass spectrometry : Confirm the molecular ion peak (e.g., m/z 403.08 for C₁₇H₁₄N₆O₂S₂) and fragmentation patterns .
  • Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

  • Store in anhydrous DMSO or DMF under argon at –20°C to prevent hydrolysis of the thioether bond .
  • Avoid exposure to UV light, as nitro groups may undergo photodegradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Substituent variation : Replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess effects on redox potential .
  • Thioether linker modification : Substitute the methylthio group with ethylthio or arylthio to study steric/electronic impacts on target binding .
  • Biological assays : Use cytotoxicity (MTT) and antioxidant (DPPH) assays to correlate structural changes with activity .

Q. What methodologies resolve contradictions in reported biological activity data for similar heterocycles?

  • Dose-response standardization : Normalize IC₅₀ values across studies using reference compounds (e.g., doxorubicin for cytotoxicity) to control for assay variability .
  • Meta-analysis : Compare results from high-throughput screening (HTS) versus cell-based assays to identify false positives due to aggregation or solvent artifacts .
  • Computational docking : Validate conflicting data by modeling interactions with targets like CYP450 isoforms or kinase domains .

Q. How can researchers design experiments to probe the compound’s reactivity under physiological conditions?

  • pH-dependent stability studies : Monitor degradation via HPLC in buffers (pH 4–9) to mimic lysosomal/extracellular environments .
  • Redox profiling : Use cyclic voltammetry to measure nitro group reduction potentials, which influence prodrug activation in hypoxic tissues .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect sulfoxide or demethylated derivatives .

Q. What advanced techniques characterize intermolecular interactions between this compound and biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to proteins like tubulin or DNA topoisomerases .
  • Cryo-EM/X-ray crystallography : Resolve binding modes in enzyme active sites, focusing on hydrogen bonds with the nitro group and π-π stacking of the benzo[d]thiazole ring .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Methodological Notes

  • Contradiction handling : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR prediction) to resolve structural ambiguities .
  • Experimental design : Use fractional factorial designs to optimize multi-step syntheses by varying temperature, solvent, and catalyst ratios .
  • Ethical compliance : Adhere to safety protocols for nitro-containing compounds (e.g., PPE, fume hoods) as per institutional Chemical Hygiene Plans .

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